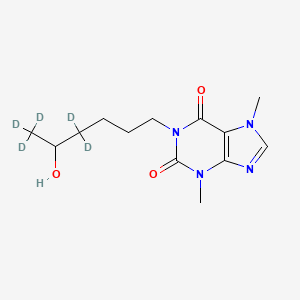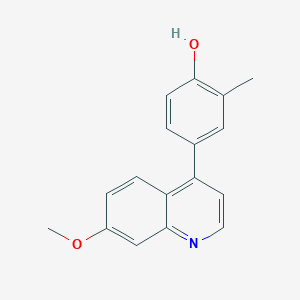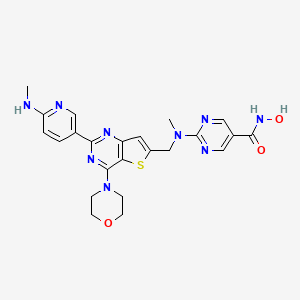![molecular formula C20H21F2N3O2S B606898 (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one CAS No. 1345858-76-5](/img/structure/B606898.png)
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Sphingosine-1-phosphate (S1P) is an extracellular lipid mediator whose major effects are mediated through five distinct G protein-coupled receptors S1P1/EDG-1, S1P2/EDG-5, S1P3/EDG-3, S1P4/EDG-6, and S1P5/EDG-8. S1P4 couples to Gαi, Gαo, and Gα12/13 proteins leading to the stimulation of MAPK/ERK signaling pathways, as well as to PLC and Rho-Cdc42 activation, and is thought to contribute to immune responses. CYM 50308 is a novel agonist of SIP4 (EC50 = 56 nM) that displays 37-fold selectivity against S1P5 (EC50 = 2.1 μM) and no appreciable activity over the S1P1-3 subtypes at concentrations up to 25 μM.
CYM 50308 is a novel agonist of SIP4 (EC50 = 56 nM) that displays 37-fold selectivity against S1P5 (EC50 = 2.1 μM) and no appreciable activity over the S1P1-3 subtypes at concentrations up to 25 μM.
Applications De Recherche Scientifique
Asthma Treatment
CYM50308 has been used in research related to asthma treatment. It was found to attenuate neutrophilic airway inflammation in experimental asthma by repressing proinflammatory macrophage activation . This suggests that CYM50308 could potentially be used as a therapeutic target for non-eosinophilic phenotypes of asthma .
S1P4-R Agonist
As a potent and selective S1P4-R agonist, CYM50308 can be used to explore the effects of the S1P4-R signaling cascade . This could be particularly useful in understanding the molecular basis of in vivo receptor function .
Inflammation Research
Given its role in repressing proinflammatory macrophage activation, CYM50308 could be used in broader inflammation research . It could help in understanding the mechanisms of various inflammatory diseases and potentially contribute to the development of new treatments.
Immunology Research
The S1P4-R, which CYM50308 targets, is involved in the immune system . Therefore, CYM50308 could be used in immunology research to study the role of S1P4-R in immune responses.
Pharmacological Research
CYM50308’s selectivity for S1P4-R over other S1P-R subtypes makes it a valuable tool in pharmacological research . It can help in studying the effects of selective receptor activation.
Drug Development
The properties of CYM50308 could make it a potential candidate for drug development . Its effects on S1P4-R and its role in inflammation could be harnessed to develop new drugs for diseases like asthma and other inflammatory conditions.
Mécanisme D'action
Target of Action
CYM50308, also known as ML248, is a potent, selective, and high-affinity agonist of the sphingosine-1-phosphate receptor 4 (S1P4-R) . The S1P4-R is a G protein-coupled receptor that plays a crucial role in various biological processes .
Mode of Action
CYM50308 interacts with the S1P4-R, displaying an EC50 of 56 nM . It shows 37-fold more selectivity for S1P4-R than S1P5-R . At concentrations up to 25 μM, CYM50308 has no activity at S1P1-R, S1P2-R, and S1P3-R subtypes .
Biochemical Pathways
The S1P4-R, when activated by CYM50308, can stimulate MAPK/ERK signaling pathways, as well as PLC and Rho-Cdc42 activation . These pathways play a significant role in cellular processes such as cell proliferation, differentiation, and migration .
Pharmacokinetics
The solubility of cym50308 in dmso is 10 mg/ml (2466 mM), which may influence its bioavailability .
Result of Action
The activation of S1P4-R by CYM50308 can lead to various molecular and cellular effects. For instance, it can influence cell proliferation, differentiation, and migration through the activation of MAPK/ERK signaling pathways, PLC, and Rho-Cdc42 .
Propriétés
IUPAC Name |
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3/b18-10-,23-20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQZKTRCUAWRHT-ONBPWHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)/C=C\3/C(=O)N(C(=NCCOC)S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)
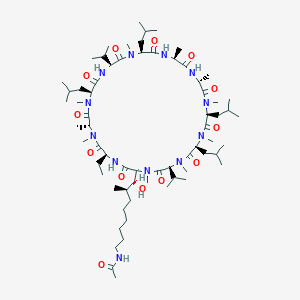
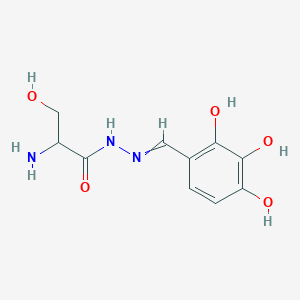

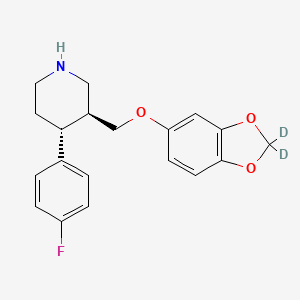
![3-(2,5-Difluorophenyl)-7-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606827.png)
